molecular formula C5H11NO B583170 4-(Methylamino)but-2-en-1-ol CAS No. 154813-69-1

4-(Methylamino)but-2-en-1-ol

Cat. No. B583170
M. Wt: 101.149
InChI Key: QGQWPRACRGTKCQ-UHFFFAOYSA-N
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Description

“4-(Methylamino)but-2-en-1-ol” is a chemical compound with the linear formula C5H13NO . It is also known by its CAS Number: 42042-68-2 .


Molecular Structure Analysis

The molecular structure of “4-(Methylamino)but-2-en-1-ol” consists of 5 Carbon atoms, 13 Hydrogen atoms, 1 Nitrogen atom, and 1 Oxygen atom . The InChI Code for this compound is 1S/C5H13NO/c1-6-4-2-3-5-7/h6-7H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

“4-(Methylamino)but-2-en-1-ol” is a liquid at room temperature . It has a molecular weight of 103.16 . The density is approximately 0.9±0.1 g/cm3 . The boiling point is around 167.2±23.0 °C at 760 mmHg .

Safety And Hazards

This compound is associated with several hazard statements including H227, H302, H315, H318, H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Future Directions

While specific future directions for “4-(Methylamino)but-2-en-1-ol” are not available, research in the field of organic chemistry continues to explore new synthetic strategies and applications for similar compounds .

properties

IUPAC Name

4-(methylamino)but-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-4-2-3-5-7/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQWPRACRGTKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699343
Record name 4-(Methylamino)but-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)but-2-en-1-ol

CAS RN

154813-69-1
Record name 4-(Methylamino)but-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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